molecular formula C23H23N5O3S B2575180 N-(2-ethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896318-20-0

N-(2-ethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2575180
CAS No.: 896318-20-0
M. Wt: 449.53
InChI Key: WRZCJPXDLUHZQZ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a high-purity chemical compound supplied for research applications. This synthetic small molecule features a 1,2,4-triazole core substituted with a 1H-pyrrol group and linked to an acetamide moiety via a sulfanyl bridge. The 1,2,4-triazole scaffold is of significant interest in medicinal chemistry and drug discovery due to its wide range of potential biological activities. Researchers can explore this compound as a key intermediate in the synthesis of novel heterocyclic compounds or as a candidate for biochemical screening. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-3-31-20-12-5-4-11-19(20)24-21(29)16-32-23-26-25-22(28(23)27-13-6-7-14-27)17-9-8-10-18(15-17)30-2/h4-15H,3,16H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZCJPXDLUHZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS Number: 896318-20-0) is a synthetic compound with a complex structure that includes various functional groups. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N5O3SC_{23}H_{23}N_{5}O_{3}S with a molecular weight of approximately 449.5 g/mol. The compound features a triazole ring, which is often associated with biological activity, particularly in the context of anticancer and antimicrobial properties.

Research indicates that compounds containing triazole moieties can exert various biological effects through several mechanisms:

  • Anticancer Activity : Triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. The specific mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
  • Antimicrobial Properties : Some studies have reported that triazole-containing compounds exhibit antimicrobial activity against various pathogens. This may be due to their ability to disrupt cellular membranes or inhibit essential enzymatic processes within microbial cells.
  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Anticancer Activity

A study focusing on similar triazole compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The IC50 values for these compounds ranged from 10 µM to 30 µM, indicating moderate to strong activity depending on the specific structural modifications made to the triazole scaffold .

CompoundCell LineIC50 (µM)Mechanism
Triazole AMDA-MB-23121.6PI3K/Akt inhibition
Triazole BA54915.0MAPK pathway modulation

Antimicrobial Activity

In another investigation, related compounds exhibited minimal inhibitory concentrations (MIC) against Staphylococcus aureus ranging from 128 to 256 µg/mL, suggesting that modifications in the phenyl rings can enhance antimicrobial efficacy .

MicroorganismMIC (µg/mL)
Staphylococcus aureus128 - 256
Escherichia coliNot tested

Anti-inflammatory Activity

Triazole derivatives have also been evaluated for their anti-inflammatory properties. One study indicated that these compounds could significantly reduce levels of IL-6 and TNF-alpha in vitro, suggesting a potential role in treating inflammatory diseases .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide ()
  • Key Differences :
    • The triazole core is substituted with a 4-(methylsulfanyl)benzyl group at position 5 and a phenyl group at position 3.
    • The acetamide chain is linked to a 2-chlorophenyl group.
  • Chlorophenyl substitution may confer higher electrophilicity compared to the ethoxyphenyl group in the target compound .
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide ()
  • Key Differences :
    • Positions 4 and 5 of the triazole are substituted with 4-methylphenyl and 4-chlorophenyl groups, respectively.
    • The acetamide chain is attached to a 3,4-difluorophenyl group.
  • The absence of a pyrrole ring reduces hydrogen-bonding capacity compared to the target compound .

Heterocyclic Modifications

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide ()
  • Key Differences :
    • Replaces the triazole core with a pyrazolone ring.
    • Features a methylsulfanylphenyl group on the acetamide chain.
  • Implications :
    • The pyrazolone ring introduces a ketone functional group, which may enhance solubility but reduce stability under acidic conditions.
    • This structural divergence highlights the importance of the triazole ring in maintaining planar geometry for target interactions .

Functional Group Analysis

2-[(4-Amino-3-phenyl-4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamide Derivatives ()
  • Key Differences: Hydroxyacetamide substituent instead of ethoxyphenyl. Amino group at position 4 of the triazole.
  • Implications: The hydroxyl group improves water solubility but may reduce bioavailability due to increased polarity. Amino groups on triazole cores are often critical for hydrogen-bonding interactions in enzyme inhibition .

Anti-Exudative Activity of Triazol-Sulfanyl Acetamides ()

  • Key Similarities: Compounds like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide share the triazole-sulfanyl-acetamide backbone.
  • Key Differences :
    • Furan-2-yl substituent instead of pyrrole.
  • Implications: Furan’s electron-rich oxygen may alter π-π stacking interactions compared to pyrrole’s nitrogen-containing ring.

Crystallographic Characterization

  • Tools like SHELX () and ORTEP-3 () are widely used for determining the crystal structures of similar acetamide-triazole derivatives, aiding in conformational analysis .

Comparative Data Table

Compound Name (Source) Triazole Substituents (Position 4/5) Acetamide Substituent Notable Properties/Activities
Target Compound 1H-pyrrol-1-yl / 3-methoxyphenyl N-(2-ethoxyphenyl) Hypothesized anti-inflammatory activity
N-(2-Chlorophenyl)-... () Phenyl / 4-(methylsulfanyl)benzyl N-(2-chlorophenyl) High lipophilicity
N-(3,4-Difluorophenyl)-... () 4-Methylphenyl / 4-chlorophenyl N-(3,4-difluorophenyl) Enhanced metabolic stability
2-((4-Amino-5-(furan-2-yl)-...) () Amino / furan-2-yl N-hydroxy Anti-exudative activity in rats

Q & A

Q. What strategies optimize multi-step synthesis for scalability without compromising purity?

  • Optimization Steps :
  • Catalyst Screening : Test Zeolite (Y-H) vs. palladium catalysts for coupling efficiency .
  • Flow Chemistry : Implement continuous reactors to improve heat/mass transfer in cyclization steps .
  • Crystallization : Use ethanol/water mixtures for recrystallization to achieve >98% purity .

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